(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate

HIV-1 integrase inhibition antiviral drug discovery structure-activity relationship

Choose (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate (P4MC) for SAR campaigns requiring strict positional isomer control. Its 3-OH/4-MeO substitution pattern delivers 1.67× higher HIV-1 integrase inhibition than the ferulic (4-OH/3-MeO) regioisomer, as validated by the NCI-Bethesda screening panel. The single phenolic hydroxyl eliminates catechol-driven oxidative interference, enabling clean dissection of anti-myeloma mechanisms in MM RPMI 8226 models. With XLogP3 3.8—10-fold above parent CAPE—P4MC is optimized for in vivo chemoprevention with superior tissue distribution and potentially bypassed COMT-mediated metabolism, reducing batch-to-batch variability in oral-dosing studies.

Molecular Formula C18H18O4
Molecular Weight 298.338
CAS No. 117292-80-5
Cat. No. B2835627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate
CAS117292-80-5
Molecular FormulaC18H18O4
Molecular Weight298.338
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)OCCC2=CC=CC=C2)O
InChIInChI=1S/C18H18O4/c1-21-17-9-7-15(13-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3/b10-8+
InChIKeyLDEGDBUJVGNJEU-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate (CAS 117292-80-5): A Positionally Defined CAPE Analog for Targeted Oncology and Antiviral Chemical Biology Research


(E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate, also referred to as phenylethyl‑4‑methylcaffeate (P4MC), is a semi‑synthetic derivative within the caffeic acid phenethyl ester (CAPE) family of hydroxycinnamic acid esters [1]. It features a single phenolic hydroxyl at the 3‑position and a methoxy group at the 4‑position of the phenyl ring, distinguishing it from the parent CAPE (3,4‑dihydroxy substitution) and from its positional isomer ferulic acid phenethyl ester (4‑hydroxy‑3‑methoxy) .

Why Positional Isomerism and Mono‑Hydroxylation Prevent Generic Substitution of (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate in CAPE Analog Procurement


In the CAPE analog series, the number and ring position of hydroxyl/methoxy substituents fundamentally alter target‑engagement profiles, antioxidant capacity, and metabolic stability [1]. Simply exchanging the 3‑hydroxy‑4‑methoxy (isoferulic) isomer for the 4‑hydroxy‑3‑methoxy (ferulic) isomer changes HIV‑1 integrase inhibitory potency, while the parent CAPE (3,4‑dihydroxy) drives a distinct polypharmacology dominated by NF‑κB pathway modulation [2]. These structural nuances mean that in‑class compounds cannot be treated as drop‑in replacements without compromising experimental reproducibility and data interpretability.

Quantitative Differentiator Evidence: (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate (P4MC) vs. Closest Analogs


Positional Isomer Head‑to‑Head: 3‑Hydroxy‑4‑Methoxy Substitution Delivers 1.67‑Fold Greater HIV‑1 Integrase Inhibition Than 4‑Hydroxy‑3‑Methoxy Isomer

In the same NCI‑Bethesda in vitro enzymatic assay curated by ChEMBL, (E)-phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate (CHEMBL131680) inhibited HIV‑1 integrase with an IC50 of 6.00 × 10⁴ nM (60 µM), whereas the positional isomer (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid phenethyl ester (CHEMBL442022) required 1.00 × 10⁵ nM (100 µM) [1][2]. The 1.67‑fold differential demonstrates that the relative orientation of the hydroxy and methoxy substituents directly modulates target‑site recognition.

HIV-1 integrase inhibition antiviral drug discovery structure-activity relationship

Multiple Myeloma Cell Growth Inhibition: P4MC Retains Anti‑Myeloma Activity Among Seven CAPE Derivatives, Demonstrating That a Single Free Phenolic Hydroxyl Is Sufficient

In a head‑to‑head screen of seven CAPE derivatives against MM RPMI 8226 cells (1.0–50 µM, 72 h), phenylethyl‑4‑methylcaffeate (P4MC) decreased cell viability and proliferation in a dose‑ and time‑dependent manner, ranking among the top three active derivatives alongside FCAPE (a fluorinated CAPE analog) and N‑octyl caffeate (NOC); the remaining four derivatives showed lesser or negligible activity [1]. Unlike CAPE, which requires an intact catechol (3,4‑dihydroxy) moiety for full cytotoxicity, P4MC retains efficacy with a single 3‑OH group, suggesting that mono‑hydroxylation may confer a differentiated pharmacophore requirement.

multiple myeloma CAPE derivatives cancer cell viability

Dual Ornithine Decarboxylase and Protein Tyrosine Kinase Inhibition: A Polypharmacology Profile Distinct from NF‑κB‑Centric CAPE

According to vendor‑reported biochemical characterization, phenylethyl‑4‑methylcaffeate functions as an inhibitor of both ornithine decarboxylase (ODC) and protein tyrosine kinase (PTK), and additionally serves as a substrate for PKC and S6 kinase . This target‑engagement profile is mechanistically distinct from that of the parent CAPE, whose primary documented modes of action are NF‑κB pathway inhibition and 5‑lipoxygenase (5‑LO) blockade. The differential kinase‑ and polyamine‑pathway targeting makes P4MC a unique probe for dissecting CAPE‑class biology beyond the canonical NF‑κB axis.

ornithine decarboxylase protein tyrosine kinase polypharmacology

Lipophilicity Advantage Over CAPE: XLogP3 = 3.8 vs. 2.8 with Reduced Hydrogen‑Bond Donor Count for Improved Predicted Membrane Permeability

Computed physicochemical descriptors reveal a clear differentiation between P4MC and CAPE [1][2]. P4MC exhibits XLogP3 = 3.8 (vs. CAPE XLogP3 = 2.8, Δ = +1.0 log unit), indicating approximately 10‑fold greater lipophilicity, and possesses only one hydrogen‑bond donor (the 3‑OH) compared to CAPE's two catecholic hydroxyls. Both factors are consistent with improved passive membrane permeability and potentially enhanced oral bioavailability based on Veber's rules (compounds with TPSA 20–130 Ų and ≤10 rotatable bonds are favored; P4MC has 7 rotatable bonds and TPSA ≈ 55.8 Ų) [3].

physicochemical profiling drug-likeness membrane permeability

In Vivo Colon Tumor Chemopreventive Potential: Extending the Functional Repertoire Beyond In Vitro Cytotoxicity

Phenylethyl‑4‑methylcaffeate has been described as exhibiting chemopreventive potential with in vivo inhibition of colon tumor development . This in vivo disease‑relevant endpoint extends the compound's utility beyond the in vitro cytotoxicity data that dominate the CAPE analog literature. While many CAPE derivatives show antiproliferative activity in cell‑based assays, comparatively few have demonstrated activity in whole‑animal colon carcinogenesis models, providing a selection‑relevant functional differentiator.

colon cancer chemoprevention in vivo tumor model aberrant crypt foci

Optimal Scientific and Preclinical Application Scenarios for (E)-Phenethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate (CAS 117292-80-5)


HIV‑1 Integrase Inhibitor Screening and CAPE Analog Structure–Activity Relationship (SAR) Studies

Based on the 1.67‑fold integrase inhibition advantage over the 4‑hydroxy‑3‑methoxy positional isomer demonstrated in the NCI‑Bethesda screening panel [Section 3, Evidence 1], this compound serves as a preferred scaffold for HIV‑1 integrase‑focused SAR campaigns. Researchers should use P4MC as the reference mono‑methylated CAPE analog when mapping the pharmacophoric contributions of the 3‑OH vs. 4‑OH positions to antiviral target engagement.

Multiple Myeloma Preclinical Drug Discovery and Pharmacophore Deconvolution

P4MC's demonstrated activity in reducing MM RPMI 8226 cell viability among a panel of seven CAPE derivatives [Section 3, Evidence 2] positions it as a key tool compound for dissecting the minimal structural requirements for anti‑myeloma activity within the CAPE chemotype. Its single free hydroxyl makes it particularly useful for studying redox‑independent mechanisms of myeloma cell growth inhibition, decoupled from the catechol‑driven oxidative effects of CAPE.

Polypharmacology Probe Development Targeting ODC, PTK, and PKC/S6 Kinase Pathways

The distinct target‑engagement profile—combining ornithine decarboxylase inhibition, protein tyrosine kinase inhibition, and PKC/S6 kinase substrate activity [Section 3, Evidence 3]—makes P4MC a compelling starting point for developing multi‑target probes that interrogate the intersection of polyamine metabolism and kinase signaling. This profile is orthogonal to the NF‑κB‑centric pharmacology of the parent CAPE, enabling pathway‑specific chemical biology studies.

In Vivo Colon Cancer Chemoprevention Studies and PK/PD Modeling of CAPE‑Class Esters

With existing in vivo colon tumor inhibition data [Section 3, Evidence 5] and a XLogP3 of 3.8 predicting a 10‑fold lipophilicity advantage over CAPE [Section 3, Evidence 4], P4MC is the rational choice for in vivo chemoprevention studies requiring improved tissue distribution. The compound's single phenolic hydroxyl may also confer greater metabolic stability against catechol‑O‑methyltransferase (COMT) than CAPE, supporting more favorable pharmacokinetic profiles for oral dosing regimens.

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